5-Fluoro-7-methoxy-1H-indole

Structure-Activity Relationship Antimicrobial Resistance Medicinal Chemistry

5-Fluoro-7-methoxy-1H-indole (CAS 1227561-74-1) is a synthetic, disubstituted indole scaffold characterized by a fluorine atom at the C-5 position and a methoxy group at the C-7 position of the bicyclic indole core. The compound has a molecular formula of C9H8FNO and a molecular weight of 165.16 g/mol.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 1227561-74-1
Cat. No. B1443771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-methoxy-1H-indole
CAS1227561-74-1
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)F)C=CN2
InChIInChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3
InChIKeyRQYIWZSWASICJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: 5-Fluoro-7-methoxy-1H-indole (CAS 1227561-74-1) for Advanced Research


5-Fluoro-7-methoxy-1H-indole (CAS 1227561-74-1) is a synthetic, disubstituted indole scaffold characterized by a fluorine atom at the C-5 position and a methoxy group at the C-7 position of the bicyclic indole core. The compound has a molecular formula of C9H8FNO and a molecular weight of 165.16 g/mol [1]. Its XLogP3-AA is 2.1, with a topological polar surface area of 25 Ų, a single hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is supplied as a high-purity solid (typically ≥95-98%) by multiple vendors for research and development purposes exclusively [2].

Why Unsubstituted or Mono-Substituted Indoles Cannot Substitute for 5-Fluoro-7-methoxy-1H-indole in SAR-Driven Programs


In structure-activity relationship (SAR) studies, the electronic and steric properties conferred by substituents on the indole scaffold dramatically alter target engagement. The substitution pattern on the indole ring is not merely decorative; it fundamentally determines the compound's ability to interact with specific biological targets. For example, a systematic survey of indole substitution patterns for HIV-1 attachment inhibitors revealed that while substitution at C-7 was well-tolerated and generally enhanced potency, substitution at C-5 often resulted in a marked weakening of potency compared to the unsubstituted prototype [1]. This demonstrates that the specific placement of substituents dictates activity. Consequently, a researcher cannot simply replace 5-Fluoro-7-methoxy-1H-indole with an unsubstituted indole, a mono-substituted analog (e.g., 5-fluoroindole or 7-methoxyindole), or an analog with a different halogen without fundamentally altering—and likely diminishing—the desired pharmacological or biochemical profile in their specific assay system. The unique combination of the electron-withdrawing fluorine at C-5 and the electron-donating methoxy group at C-7 creates a distinct electronic and conformational landscape that is not replicated by any single substitution [2].

Quantitative Differentiation Evidence for 5-Fluoro-7-methoxy-1H-indole Against Its Closest Structural Analogs


C-5 Halogenation Enhances Electronic Tuning vs. 7-Methoxyindole, a Core SAR Principle

The introduction of a halogen, specifically a fluorine, at the C-5 position of an indole scaffold is a well-established strategy for modulating biological activity through electronic effects and metabolic stability. While direct data for 5-Fluoro-7-methoxy-1H-indole is not available, a clear class-level inference can be drawn from a study on antibiotic enhancers. Researchers systematically explored the influence of indole substitution at the 5- and 7- positions. They identified a 5-methoxy-substituted analogue (19a) as a potent, non-toxic enhancer of tetracycline antibiotics. This finding underscores that the 5-position is a critical determinant of activity; a simple 7-methoxyindole scaffold (lacking the C-5 substitution) is chemically and functionally distinct. [1]

Structure-Activity Relationship Antimicrobial Resistance Medicinal Chemistry

Synergistic Dual Substitution at C-5 and C-7 Creates a Unique Scaffold for Potent CB2 Receptor Antagonism

The 7-methoxy substitution on an indole scaffold is a key driver of activity at the cannabinoid type 2 (CB2) receptor. A study of amidoalkylindoles demonstrated that a 7-methoxy substitution alone resulted in potent CB2 antagonists with an IC50 range of 16-28 nM. [1] The target compound, 5-Fluoro-7-methoxy-1H-indole, retains this critical 7-methoxy group while adding a fluorine at the C-5 position. This dual-substitution pattern offers a differentiated starting point for SAR. While the 7-methoxy group provides the core affinity, the 5-fluoro substituent can be used to tune selectivity, metabolic stability, and off-target interactions in a way that the simpler 7-methoxyindole cannot. The combination of these two distinct substituents creates a unique chemical space that is not accessible with mono-substituted analogs.

Cannabinoid Receptor GPCR Pharmacology Drug Discovery

Purity Profile and Controlled Physicochemical Properties Differentiate High-Quality Research Supply from Generic Intermediates

The reproducibility of research data is directly tied to the purity and defined properties of the starting materials. 5-Fluoro-7-methoxy-1H-indole is commercially available with a minimum purity specification of 95% to NLT 98% from various suppliers. This high level of purity is essential for minimizing side reactions in complex syntheses and ensuring that observed biological effects are due to the intended compound, not impurities. For comparison, a non-specific or less rigorously controlled indole starting material might contain uncharacterized byproducts that can act as enzyme inhibitors, metal catalysts, or create other experimental artifacts.

Chemical Synthesis Quality Control Medicinal Chemistry

Dual Aryl Hydrocarbon Receptor (AhR) Modulation Potential Offers a Differentiated Profile from Single-Substituted Indoles

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. SAR studies have shown that 7-methoxyindole acts as an agonist of the human AhR, achieving an EMAX of 80% relative to the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [1] While 5-fluoro substitution is not evaluated in this study, it is known to alter the electron density and binding orientation of the indole ring. The combination of the 7-methoxy (agonist) and 5-fluoro (potential modulator) on a single scaffold provides a tool compound to dissect how dual substitution affects AhR signaling. This is a different functional outcome compared to using 7-methoxyindole alone, which would only provide a pure agonist response.

Aryl Hydrocarbon Receptor Immunology Toxicology

High-Impact Application Scenarios for 5-Fluoro-7-methoxy-1H-indole in Drug Discovery and Chemical Biology


Scaffold Hopping and Lead Optimization in Cannabinoid Receptor Programs

Leverage the known high-affinity CB2 receptor binding of the 7-methoxyindole core [1] to initiate a new series of analogs. Procure 5-Fluoro-7-methoxy-1H-indole as the key synthetic intermediate to explore the impact of C-5 halogenation on CB2 receptor subtype selectivity, functional activity (agonism vs. antagonism), and metabolic stability. The fluorine atom can serve as a bioisostere for hydrogen or a metabolic blocking group, allowing for a rational, SAR-driven optimization campaign distinct from existing 7-methoxyindole-based compounds. [1]

Investigating Aryl Hydrocarbon Receptor (AhR) Signaling Bias

Employ 5-Fluoro-7-methoxy-1H-indole as a tool compound to probe the structure-function relationship of AhR ligands. Given that 7-methoxyindole is a known agonist (EMAX = 80%) [2], use this dual-substituted analog to test the hypothesis that the addition of an electron-withdrawing fluorine at C-5 alters the ligand-induced conformational change in the AhR. This could shift the compound's profile from a full agonist to a partial agonist or antagonist, providing a valuable probe for dissecting AhR biology and toxicology pathways.

Building Block for Functionalized Indoles in Antibiotic Adjuvant Discovery

Based on the established role of C-5 substitution in generating non-toxic antibiotic enhancers [3], utilize 5-Fluoro-7-methoxy-1H-indole as a starting material for synthesizing a focused library of 3-substituted indole derivatives. The goal is to evaluate these novel compounds for their ability to potentiate the activity of legacy antibiotics (e.g., tetracyclines) against multidrug-resistant Gram-negative bacteria. This application directly addresses an urgent global health need and builds on prior SAR findings. [3]

Synthesis of Fluoro-Methoxy Indole Derivatives with Antioxidant Properties

Employ 5-Fluoro-7-methoxy-1H-indole as a precursor for the synthesis of novel 3-substituted indole derivatives. A related series of fluoro/methoxy indole analogs has demonstrated significant antioxidant activity, with some compounds showing over 150% inhibition in standard assays. [4] This application leverages the core scaffold to generate new chemical entities for evaluation in oxidative stress-related disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-7-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.